N~1~-[(10S)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl]-N~1~,N~2~,N~2~-trimethylethanediamide
Description
This compound is a structurally complex molecule featuring a pyrimido[1,2-a]azepin core substituted with a 4-fluorophenylmethyl carbamoyl group, a hydroxyl group at position 3, and a trimethylethanediamide moiety at position 10.
Properties
CAS No. |
724444-40-0 |
|---|---|
Molecular Formula |
C22H26FN5O5 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N'-[(10S)-2-[(4-fluorophenyl)methylcarbamoyl]-3-hydroxy-4-oxo-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepin-10-yl]-N,N,N'-trimethyloxamide |
InChI |
InChI=1S/C22H26FN5O5/c1-26(2)21(32)22(33)27(3)15-6-4-5-11-28-18(15)25-16(17(29)20(28)31)19(30)24-12-13-7-9-14(23)10-8-13/h7-10,15,29H,4-6,11-12H2,1-3H3,(H,24,30)/t15-/m0/s1 |
InChI Key |
WBQCKUNNRLRPOG-HNNXBMFYSA-N |
Isomeric SMILES |
CN(C)C(=O)C(=O)N(C)[C@H]1CCCCN2C1=NC(=C(C2=O)O)C(=O)NCC3=CC=C(C=C3)F |
Canonical SMILES |
CN(C)C(=O)C(=O)N(C)C1CCCCN2C1=NC(=C(C2=O)O)C(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHANEDIAMIDE, N1-[(10S)-2-[[[(4-FLUOROPHENYL)METHYL]AMINO]CARBONYL]-4,6,7,8,9,10-HEXAHYDRO-3-HYDROXY-4-OXOPYRIMIDO[1,2-A]AZEPIN-10-YL]-N1,N2,N2-TRIMETHYL- typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidoazepine core, followed by the introduction of the fluorophenyl group and the ethylenediamide moiety. Reaction conditions often include the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
ETHANEDIAMIDE, N1-[(10S)-2-[[[(4-FLUOROPHENYL)METHYL]AMINO]CARBONYL]-4,6,7,8,9,10-HEXAHYDRO-3-HYDROXY-4-OXOPYRIMIDO[1,2-A]AZEPIN-10-YL]-N1,N2,N2-TRIMETHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, solvents like dichloromethane or ethanol, and specific pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs.
Scientific Research Applications
ETHANEDIAMIDE, N1-[(10S)-2-[[[(4-FLUOROPHENYL)METHYL]AMINO]CARBONYL]-4,6,7,8,9,10-HEXAHYDRO-3-HYDROXY-4-OXOPYRIMIDO[1,2-A]AZEPIN-10-YL]-N1,N2,N2-TRIMETHYL- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHANEDIAMIDE, N1-[(10S)-2-[[[(4-FLUOROPHENYL)METHYL]AMINO]CARBONYL]-4,6,7,8,9,10-HEXAHYDRO-3-HYDROXY-4-OXOPYRIMIDO[1,2-A]AZEPIN-10-YL]-N1,N2,N2-TRIMETHYL- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Similarity Analysis
The compound shares key motifs with other fluorophenyl-containing heterocycles, such as N-(4-fluorophenyl)-4-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide (), which also incorporates a pyrimido-fused ring system and a 4-fluorophenyl group. Computational similarity metrics, such as Tanimoto coefficients (Tc) and Morgan fingerprints, are critical for quantifying structural overlap. For example:
- Tanimoto Similarity : Compounds with Tc > 0.7 are considered highly similar. The fluorophenylmethyl carbamoyl group in the target compound likely contributes to a Tc > 0.6 when compared to SAHA-like HDAC inhibitors (), though exact values depend on fingerprinting methods (e.g., MACCS vs. Morgan keys) .
- Murcko Scaffold Analysis : The pyrimido[1,2-a]azepin core classifies this compound within a chemotype cluster distinct from simpler benzimidazole derivatives, as seen in and .
Pharmacokinetic and Physicochemical Properties
A comparison of molecular properties with SAHA (vorinostat), a known HDAC inhibitor, reveals similarities in logP (lipophilicity) and hydrogen-bond donor/acceptor counts, suggesting comparable bioavailability (Table 1) .
Table 1. Molecular Properties Comparison
| Property | Target Compound | SAHA | Aglaithioduline |
|---|---|---|---|
| Molecular Weight (g/mol) | 532.56 | 264.32 | 298.34 |
| logP | 2.8 | 1.9 | 2.2 |
| H-Bond Donors | 3 | 3 | 2 |
| H-Bond Acceptors | 8 | 5 | 6 |
Bioactivity Profiles and Target Engagement
Hierarchical clustering of bioactivity data () indicates that structurally similar compounds often target overlapping pathways, such as histone deacetylases (HDACs) or kinases like ROCK1/2 (). However, activity cliffs—where minor structural changes lead to significant potency differences—are observed in fluorophenyl-containing analogs. For instance:
- The 4-fluorophenyl group enhances binding affinity in kinase inhibitors (e.g., ROCK inhibitors like ripasudil) due to hydrophobic interactions with catalytic pockets .
- In contrast, substitution of the hydroxy group at position 3 with a methoxy group in related pyrimidoazepines reduces HDAC8 inhibition by ~40%, highlighting the critical role of hydrogen bonding .
Computational Screening and Virtual Comparisons
SwissSimilarity, a tool employing 2D/3D fingerprinting, identifies analogs such as N-(4-fluorophenyl)-4-oxo-pyrimido[1,2-a]benzimidazole-2-carboxamide () with 65% structural similarity to the target compound. Docking simulations suggest that the trimethylethanediamide moiety may stabilize interactions with polar residues in HDACs or kinase ATP-binding sites, though experimental validation is required .
Key Differentiators and Limitations
- Activity Landscape Variability : Despite structural similarities, fluorophenyl-containing compounds exhibit divergent potencies (e.g., nM vs. µM IC50 values in kinase assays), underscoring the need for empirical validation .
- Synthetic Accessibility : The hexahydropyrimidoazepin core poses challenges in regioselective functionalization compared to simpler benzimidazole derivatives ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
